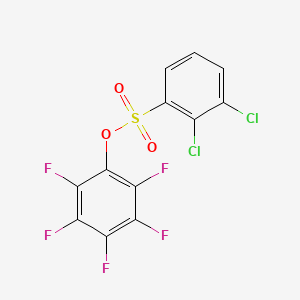

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,3-dichlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-4-2-1-3-5(6(4)14)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWRVVWOUCBNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200015 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-54-2 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound featuring both a dichlorinated benzene ring and a pentafluorinated phenyl ring linked by a sulfonate ester bridge. This unique combination of electron-withdrawing groups suggests its potential utility in a range of chemical applications, including as a reactive intermediate in cross-coupling reactions, as a protecting group, or as a building block for complex agrochemicals and pharmaceuticals. The pentafluorophenyl group is a well-known leaving group, and its presence in this molecule could facilitate nucleophilic substitution reactions. This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its characterization.

Synthesis Methodology

The synthesis of this compound is most directly achieved through the esterification of 2,3-dichlorobenzenesulfonyl chloride with pentafluorophenol. This reaction proceeds via a nucleophilic attack of the pentafluorophenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The use of a non-nucleophilic base is crucial to deprotonate the pentafluorophenol without competing in the reaction.

Core Reaction Scheme

Caption: Synthesis of the target compound.

Experimental Protocol

Materials and Equipment:

-

2,3-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Pentafluorophenol (1.05 eq)

-

Triethylamine (1.1 eq), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Syringes

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, etc.)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichlorobenzenesulfonyl chloride and anhydrous dichloromethane. Begin stirring the solution.

-

Addition of Pentafluorophenol: In a separate flask, dissolve pentafluorophenol in anhydrous dichloromethane.

-

Cooling: Cool the solution of 2,3-dichlorobenzenesulfonyl chloride to 0 °C using an ice bath.

-

Base Addition: Slowly add triethylamine to the cooled solution of the sulfonyl chloride.

-

Addition of Nucleophile: Add the pentafluorophenol solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution in vacuo using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation and Drying: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting solid in a vacuum oven to obtain this compound as a white solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization of the Final Product

The identity and purity of the synthesized this compound were confirmed by a suite of analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 885949-54-2 |

| Molecular Formula | C₁₂H₃Cl₂F₅O₃S |

| Molecular Weight | 393.12 g/mol |

| Appearance | White Solid |

| Melting Point | 117-119 °C |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the 2,3-dichlorobenzenesulfonate ring.

-

Expected Chemical Shifts (in CDCl₃):

-

A doublet of doublets around δ 7.8-8.0 ppm (1H) corresponding to the proton at the 6-position, coupled to the protons at the 4 and 5-positions.

-

A triplet around δ 7.5-7.7 ppm (1H) for the proton at the 5-position, coupled to the protons at the 4 and 6-positions.

-

A doublet of doublets around δ 7.3-7.5 ppm (1H) for the proton at the 4-position, coupled to the protons at the 5 and 6-positions.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex due to the presence of two aromatic rings and C-F coupling.

-

Expected Chemical Shifts (in CDCl₃):

-

Signals for the dichlorinated benzene ring are expected in the range of δ 125-140 ppm .

-

The carbons of the pentafluorophenyl ring will appear as complex multiplets due to C-F coupling, typically in the range of δ 135-150 ppm .

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing the pentafluorophenyl group. The spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms.

-

Expected Chemical Shifts (referenced to CFCl₃):

-

A multiplet around δ -145 to -155 ppm (2F) for the ortho-fluorines.

-

A triplet around δ -155 to -165 ppm (1F) for the para-fluorine.

-

A multiplet around δ -160 to -170 ppm (2F) for the meta-fluorines.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonate group and the aromatic rings.

-

Expected Absorption Bands (cm⁻¹):

-

1380-1410 cm⁻¹: Asymmetric S=O stretching of the sulfonate group.

-

1180-1210 cm⁻¹: Symmetric S=O stretching of the sulfonate group.

-

1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

1000-1100 cm⁻¹: C-F stretching vibrations.

-

700-800 cm⁻¹: C-Cl stretching vibrations.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z 392 (corresponding to the most abundant isotopes ³⁵Cl), with characteristic isotopic peaks for the two chlorine atoms at m/z 394 and 396.

-

Loss of SO₂: A fragment corresponding to the loss of sulfur dioxide (SO₂) from the molecular ion.

-

Pentafluorophenoxy radical cation: A peak at m/z 183 .

-

2,3-Dichlorobenzenesulfonyl cation: A peak at m/z 209 .

-

Further fragmentation of the aromatic rings.

-

Potential Applications

While specific applications for this molecule are not extensively documented, its structure suggests several potential uses in research and development:

-

Intermediate in Organic Synthesis: The pentafluorophenyl sulfonate group can act as a good leaving group in nucleophilic aromatic substitution reactions.

-

Cross-Coupling Reactions: This compound could potentially be used as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.

-

Protecting Group Chemistry: The sulfonate ester could serve as a protecting group for the phenolic hydroxyl group of pentafluorophenol.

-

Materials Science: The high degree of halogenation may impart interesting properties for applications in materials science, such as in the development of flame retardants or functional polymers.

-

Agrochemical and Pharmaceutical Research: The dichlorobenzene and pentafluorophenyl motifs are present in various bioactive molecules, making this compound a potential scaffold for the synthesis of new drug candidates or pesticides.

Conclusion

This technical guide has outlined a detailed and practical approach to the synthesis of this compound. The provided protocol, along with the predicted characterization data, offers a solid foundation for researchers and scientists working with this and related compounds. The unique structural features of this molecule make it a promising candidate for further exploration in various fields of chemistry.

References

-

PubChem. 2,5-Dichlorobenzenesulfonic acid. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

- Google Patents. Pentafluorobenzenesulfonamides and analogs.

-

Trends in Organic Chemistry. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. [Link]

-

PubMed. Chloro- And Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. [Link]

-

SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]

- Google Patents. Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof.

-

MIT Open Access Articles. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ACS Publications. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. [Link]

-

Google Patents. United States Patent (19) 11 Patent Number. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

- Google Patents. Process for the preparation of 1-(3,5-dichlorophenyl)

-

PubMed. 19F NMR chemical shifts. 1. Aliphatic fluorides. [Link]

-

Google Patents. United States Patent (10) Patent No.: US 7.498,468 B2. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

ResearchGate. 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. [Link]

-

MDPI. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. [Link]

-

PubChem. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate

Introduction

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate is a sulfonate ester distinguished by its highly fluorinated phenyl ring and a dichlorinated benzenesulfonate moiety. This unique structure imparts specific reactivity and stability, making it a compound of interest for researchers in synthetic chemistry and drug development. The pentafluorophenyl group acts as an excellent leaving group, rendering the sulfonate ester susceptible to nucleophilic attack, a characteristic leveraged in the synthesis of sulfonamides and other derivatives.[1][2][3] Concurrently, these esters exhibit greater stability compared to their highly reactive sulfonyl chloride counterparts, offering advantages in handling, storage, and purification.[2][3]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data for this specific molecule is not publicly available, we present established, standardized protocols for its determination, empowering researchers to fully characterize this compound for their specific applications.

Core Molecular & Physical Properties

The fundamental identity and basic physical characteristics of a compound are the bedrock of its application. The available data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 885949-54-2 | |

| Molecular Formula | C₁₂H₃Cl₂F₅O₃S | |

| Molecular Weight | 393.12 g/mol | |

| Physical Form | Solid | |

| Melting Point | 117 - 119 °C | |

| Purity | >95% |

Structural Diagram:

Sources

A Technical Guide to the Spectral Analysis of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate

Abstract: This technical guide provides a detailed predictive analysis of the spectral data for 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar aryl sulfonate esters.

Introduction

This compound is an aromatic sulfonate ester. Such compounds are of interest in organic synthesis and medicinal chemistry due to the unique properties conferred by the highly fluorinated phenyl ring and the dichlorinated benzenesulfonyl group. The pentafluorophenyl group can influence the compound's reactivity and physicochemical properties, while the dichlorobenzenesulfonate moiety is a potential leaving group in nucleophilic substitution reactions. Accurate structural elucidation through spectral analysis is paramount for its application. This guide provides a comprehensive overview of the predicted spectral characteristics of this molecule.

Molecular Structure and Predicted Spectral Summary

The structure of this compound consists of a 2,3-dichlorobenzenesulfonyl group ester-linked to a pentafluorophenol.

Caption: Molecular Structure of this compound

| Property | Value | Source |

| CAS Number | 885949-54-2 | |

| Molecular Formula | C₁₂H₃Cl₂F₅O₃S | |

| Molecular Weight | 393.12 g/mol | |

| Physical Form | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A wider spectral width will be necessary to encompass the chemical shifts of the different fluorine environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals only for the three protons on the 2,3-dichlorobenzenesulfonate ring. These protons will form a complex multiplet system due to their close proximity and spin-spin coupling.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 1-2 |

| H-4 | ~7.7 - 7.9 | Triplet (t) or dd | J(H4-H5) ≈ 7-9, J(H4-H6) ≈ 7-9 |

| H-6 | ~7.9 - 8.1 | Doublet of doublets (dd) | J(H6-H4) ≈ 7-9, J(H6-H5) ≈ 1-2 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, six for each aromatic ring.

2,3-Dichlorobenzenesulfonate Carbons:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-SO₃ | ~140 - 145 |

| C-Cl | ~130 - 135 |

| C-Cl | ~130 - 135 |

| C-H | ~125 - 130 |

| C-H | ~125 - 130 |

| C-H | ~125 - 130 |

Pentafluorophenyl Carbons:

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling |

| C-O | ~145 - 150 | Triplet (due to C-F coupling) |

| C-F (ortho) | ~135 - 140 | Doublet (due to C-F coupling) |

| C-F (meta) | ~140 - 145 | Doublet (due to C-F coupling) |

| C-F (para) | ~130 - 135 | Doublet (due to C-F coupling) |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. The five fluorine atoms on the pentafluorophenyl ring will give rise to three distinct signals with characteristic chemical shifts and coupling patterns.[1]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| F-2, F-6 (ortho) | -150 to -160 | Triplet of doublets (td) or multiplet | J(F-ortho, F-meta) ≈ 20-25, J(F-ortho, F-para) ≈ 2-5 |

| F-4 (para) | -160 to -170 | Triplet (t) | J(F-para, F-meta) ≈ 20-25 |

| F-3, F-5 (meta) | -170 to -180 | Doublet of doublets (dd) or multiplet | J(F-meta, F-ortho) ≈ 20-25, J(F-meta, F-para) ≈ 20-25 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the aromatic rings, and the C-F and C-Cl bonds.

Experimental Protocol: IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a solid sample):

-

KBr Pellet Method:

-

Thin Solid Film Method:

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3100 - 3000 | Weak | Aromatic C-H stretch | [4] |

| 1600 - 1450 | Medium | Aromatic C=C ring stretching | [4] |

| 1400 - 1300 | Strong | Asymmetric S=O stretching of sulfonate | [5][6] |

| 1200 - 1100 | Strong | Symmetric S=O stretching of sulfonate | [5][6] |

| 1100 - 1000 | Strong | C-O stretching of the ester linkage | [7] |

| 1000 - 900 | Strong | C-F stretching | |

| 800 - 600 | Medium-Strong | C-Cl stretching | |

| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bending | [4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).[8]

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as acetonitrile or methanol.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).[9]

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show the molecular ion peak. A key fragmentation pathway for aromatic sulfonates is the loss of sulfur dioxide (SO₂).[9]

Caption: Predicted Fragmentation Pathway of this compound

Predicted Key Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 392 / 394 / 396 | [C₁₂H₃Cl₂F₅O₃S]⁺ | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |

| 328 / 330 / 332 | [C₁₂H₃Cl₂F₅O]⁺ | Loss of SO₂ from the molecular ion.[9] |

| 209 / 211 / 213 | [C₆H₃Cl₂SO₂]⁺ | Cleavage of the C-O bond, forming the dichlorobenzenesulfonyl cation. |

| 183 | [C₆F₅O]⁺ | Cleavage of the S-O bond, forming the pentafluorophenoxy cation. |

| 167 | [C₆F₅]⁺ | Loss of CO from the pentafluorophenoxy cation. |

Conclusion

This technical guide provides a detailed predictive framework for the spectral analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for the characterization of this compound and can serve as a valuable reference for the analysis of other complex aryl sulfonate esters. The interpretation of actual experimental data should be done in conjunction with these predictions to achieve a confident structural assignment.

References

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

-

University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

ResearchGate. Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. [Link]

-

PubMed Central. Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. [Link]

-

ACS Publications. Analysis of Perfluorooctanesulfonate Isomers and Other Perfluorinated Alkyl Acids in Serum by In-Port Arylation Gas Chromatography Negative Chemical Ionization–Mass Spectrometry. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

PubMed. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

AWS. Room Temperature Ni(0)-Catalyzed Cross Coupling Reactions of Aryl Arenesulfonates with Arylboronic Acids. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

ResearchGate. Why 19F NMR of pentafluorophenol is different after the cleavage from the PPPFA polymer comparing to the pure pentafluorophenol reagent?. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. NMR spectral overlay of protected sulfonic acid synthetic route. [Link]

-

ResearchGate. IR spectrum of epoxidized methyl ester sulfonate. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

MDPI. Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction of Nitroarenes with Sodium Arylsulfinates. [Link]

-

PubMed Central. High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater. [Link]

-

University of Massachusetts Lowell. Infrared Spectroscopy Handout. [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

Wikipedia. Pentafluorophenyl esters. [Link]

-

Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Mesa Community College. Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed. The first general palladium catalyst for the Suzuki-Miyaura and carbonyl enolate coupling of aryl arenesulfonates. [Link]

-

PubMed Central. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

-

ResearchGate. Complex Formation of Benzenesulfonate-α-cyclodextrin Estimated from NMR and Hydrophobic Molecular Surface Areas. [Link]

-

ACS Publications. Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3. [Link]

-

ACS Figshare. Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. [Link]

-

ResearchGate. H-NMR spectrum of synthesized polymeric surfactant. [Link]

-

Analytical Methods. A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. [Link]

-

ResearchGate. The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. [Link]

-

PubMed Central. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. [Link]

-

MDPI. Synthesis, Structural Characterization and Catalytic Evaluation of Anionic Phosphinoferrocene Amidosulfonate Ligands. [Link]

-

Journal of the American Chemical Society. Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. [Link]

Sources

- 1. azom.com [azom.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Premier Leaving Group in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Application of the Pentafluorophenylsulfonate Group

In the landscape of synthetic organic chemistry, the ability to control reactivity is paramount. Central to this control is the strategic use of functional groups that can be readily displaced, known as leaving groups. Among the elite class of sulfonate esters, the pentafluorophenylsulfonate (PFP-sulfonate or OSO₂C₆F₅) group has emerged as a uniquely powerful and versatile tool. Its exceptional reactivity, driven by the profound electron-withdrawing nature of the perfluorinated aryl ring, positions it as a superior alternative to traditional leaving groups in a variety of challenging transformations.

This guide offers a comprehensive exploration of the PFP-sulfonate group, intended for researchers, chemists, and drug development professionals. We will dissect the fundamental electronic properties that govern its reactivity, benchmark its performance against other common sulfonates, and provide detailed, field-proven protocols for its application in key synthetic methodologies, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Core Principles: Electronic Structure and Leaving Group Ability

The efficacy of any leaving group is fundamentally tied to the stability of the anion formed upon its departure. A more stable anion corresponds to a weaker conjugate base and, consequently, a better leaving group. The PFP-sulfonate anion achieves exceptional stability through a combination of strong inductive effects and resonance delocalization.

The five fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect (-I effect), which significantly delocalizes the negative charge on the sulfonate oxygen atoms. This effect is more pronounced than that of the methyl group in mesylate or the tolyl group in tosylate, and it rivals the influence of the trifluoromethyl group in the well-known triflate leaving group.[1][2] This high degree of charge stabilization lowers the activation energy for reactions involving its displacement, making it highly labile.

Quantitative Comparison of Common Sulfonate Leaving Groups

To contextualize the reactivity of the PFP-sulfonate, it is useful to compare it with other widely used sulfonate esters. The pKa of the conjugate acid is a direct measure of the anion's stability.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid (approx.) | Relative S |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -14[1][2] | 56,000[2] |

| Pentafluorophenylsulfonate | -OPFP | Pentafluorophenylsulfonic Acid | ~ -8 to -10 (Estimated) | Very High (Comparable to nonaflate) |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[2] | 0.70[2] |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[2] | 1.00[2] |

Note: The pKa and relative rate for PFP-sulfonate are estimated based on its observed reactivity, which often surpasses that of tosylate and approaches that of triflate in demanding reactions.

Applications in Nucleophilic Substitution Reactions

The high reactivity of the PFP-sulfonate group makes it an excellent electrophilic partner for a wide range of nucleophiles in SN2 reactions.[3][4][5] Alkyl PFP-sulfonates are potent alkylating agents. A significant advantage is their utility in the synthesis of sulfonamides, where PFP-sulfonate esters serve as stable, crystalline, and easily handled alternatives to moisture-sensitive and often difficult-to-purify sulfonyl chlorides.[6][7]

// Nodes Reactants [label="R-OPFP + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="[Nu---R---OPFP]⁻ ‡\n(Transition State)", shape=plaintext, fontcolor="#202124"]; Products [label="R-Nu + PFP⁻", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> TS [label="Sₙ2 Attack", color="#4285F4"]; TS -> Products [label="Leaving Group\nDeparture", color="#EA4335"];

// Invisible nodes for alignment {rank=same; Reactants; Products;} }

Caption: Generalized SN2 reaction mechanism with a PFP-sulfonate.

Field-Proven Protocol: Synthesis of an N-Aryl Sulfonamide

This protocol describes the reaction of an aryl PFP-sulfonate with a primary amine, a key transformation in the synthesis of many pharmaceutical compounds.[8]

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide from 4-methylphenyl pentafluorophenylsulfonate and benzylamine.

Reagents & Materials:

-

4-methylphenyl pentafluorophenylsulfonate (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methylphenyl pentafluorophenylsulfonate (1.0 equiv) and dissolve it in anhydrous DCM.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv) followed by the dropwise addition of benzylamine (1.2 equiv).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonate is consumed.

-

Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methylbenzenesulfonamide.

A Modern Tool for Cross-Coupling Reactions

Perhaps the most impactful application of PFP-sulfonates is in palladium-catalyzed cross-coupling reactions. Aryl and vinyl PFP-sulfonates have proven to be highly effective electrophiles in Suzuki-Miyaura couplings, providing a valuable alternative to organohalides and triflates.[9][10]

A key advantage is their enhanced reactivity, which allows for coupling reactions to proceed under milder conditions or with substrates that are unreactive as the corresponding tosylates or mesylates. Furthermore, this reactivity enables remarkable chemoselectivity. For instance, a PFP-sulfonate can be selectively coupled in the presence of a less reactive phenolic ester, a feature that is highly valuable in complex molecule synthesis.[11]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling of an Aryl PFP-Sulfonate

This protocol details the coupling of an aryl PFP-sulfonate with an arylboronic acid, a cornerstone C-C bond-forming reaction.[9][10][11][12]

Objective: To synthesize 4-methoxybiphenyl from 4-methoxyphenyl pentafluorophenylsulfonate and phenylboronic acid.

Reagents & Materials:

-

4-methoxyphenyl pentafluorophenylsulfonate (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or reaction vial, condenser, magnetic stirrer

Step-by-Step Methodology:

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir Pd(OAc)₂ and PPh₃ in a small amount of degassed dioxane for 15 minutes to form the active Pd(0) catalyst.

-

Reaction Setup: To a Schlenk flask charged with a stir bar, add 4-methoxyphenyl pentafluorophenylsulfonate (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous sodium tetraborate (2.0 equiv).

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed dioxane/water solvent mixture, followed by the pre-formed catalyst solution via syringe.

-

Heating and Monitoring: Fit the flask with a condenser and heat the reaction mixture to 80-90 °C. Stir vigorously for 12-18 hours. Monitor for completion by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate eluent) to obtain pure 4-methoxybiphenyl.

Role in Protecting Group Strategies

The PFP-sulfonate ester can also function as a robust protecting group for sulfonic acids.[9][12][13] This strategy is particularly useful in multi-step syntheses where the acidic proton of a sulfonic acid would interfere with subsequent reactions, such as those involving organometallic reagents. The PFP-sulfonate ester is stable under various conditions, including the anhydrous Suzuki-Miyaura conditions described above, allowing for modification of other parts of the molecule before its eventual deprotection.[9][13]

Caption: Workflow for using PFP-sulfonate as a protecting group.

Conclusion

The pentafluorophenylsulfonate group is far more than just another leaving group; it is a high-performance tool that enables chemists to overcome significant synthetic hurdles. Its exceptional reactivity, predictable performance, and stability make it an invaluable asset in nucleophilic substitutions, modern cross-coupling chemistry, and advanced protecting group strategies. By understanding the fundamental principles of its reactivity and mastering the robust protocols for its use, researchers and drug development professionals can unlock new synthetic pathways and accelerate the creation of complex and valuable molecules.

References

-

Avitabile, B. G., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters, 7(5), 843–846. [Link]

-

PubMed. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. [Link]

-

Avitabile, B. G., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. [Link]

-

Wilden, J. D., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727-2728. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with Pentafluorophenol: A Versatile Reagent. inno-pharma.com. [Link]

-

Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]

-

Wilden, J. D., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications. [Link]

-

Zhang, X., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances. [Link]

-

ResearchGate. (n.d.). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. [Link]

-

ChemRxiv. (n.d.). An elusive cross-coupling of α-pentafluorosulfanylated S,S-ketene acetals. [Link]

-

Male, L., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. ChemBioChem. [Link]

-

Szostak, M., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Angewandte Chemie. [Link]

-

Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. [Link]

-

Stark, C. B. W., et al. (2007). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. [Link]

-

Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]

-

University of Calgary. (n.d.). Summary of Nucelophilic Substitution Reactions. chem.ucla.edu. [Link]

-

Wikipedia. (n.d.). Triflate. [Link]

-

Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate. [Link]

-

Katritzky, A. R., et al. (2010). Recent advances in heterolytic nucleofugal leaving groups. Chemical Society Reviews. [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

Sources

- 1. Triflate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. nbinno.com [nbinno.com]

- 7. Pentafluorophenol and its derivatives [en.highfine.com]

- 8. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate: Synthesis, Commercial Availability, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Tool

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate (CAS No. 885949-54-2) is a highly functionalized aromatic compound that is emerging as a valuable reagent in synthetic and medicinal chemistry. Its unique structure, featuring a highly electrophilic pentafluorophenyl sulfonate ester, suggests significant potential in bioconjugation, cross-coupling reactions, and as a building block in the synthesis of complex molecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the leaving group ability of the sulfonate, making it a highly reactive site for nucleophilic substitution. This guide provides an in-depth analysis of its commercial availability, a plausible synthetic route with mechanistic insights, and a discussion of its potential applications, complete with a representative experimental protocol.

I. Commercial Availability

This compound is commercially available from specialized chemical suppliers. The availability from these sources indicates its utility in research and development, with options for both small-scale screening and larger-scale synthetic projects.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (via Key Organics / BIONET) [1] | KEY048961822 | 95% | Inquire |

| Aromsyn Co., Ltd. [2] | Aromsyn-BB-009470 | ≥ 98% | Gram to Kilogram Scale (Custom Synthesis)[2] |

Key Organics, through its BIONET collection, offers a range of screening compounds and fragment libraries for drug discovery.[3][4][5][6] Their listing of this compound suggests its potential as a fragment or building block in pharmaceutical research. Aromsyn Co., Ltd. provides the option for custom synthesis, which is crucial for scaling up research findings to preclinical or clinical development.

II. Synthesis of this compound: A Mechanistic Approach

The proposed synthesis involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with pentafluorophenol in the presence of a suitable base.

Proposed Synthetic Scheme:

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol:

Materials:

-

2,3-Dichlorobenzenesulfonyl chloride

-

Pentafluorophenol

-

Anhydrous Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pentafluorophenol (1.0 eq) and anhydrous dichloromethane (DCM, sufficient to dissolve the phenol).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous triethylamine (1.1 eq) dropwise to the solution. The formation of a salt may be observed.

-

Sulfonyl Chloride Addition: Dissolve 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture as the sulfonyl chloride can hydrolyze. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial.

-

Base: A non-nucleophilic organic base like triethylamine or pyridine is used to deprotonate the pentafluorophenol, forming the more nucleophilic phenoxide, and to neutralize the HCl byproduct of the reaction.

-

Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

III. Potential Applications in Drug Discovery and Development

While specific applications for this compound are not yet widely documented, its chemical structure points to several high-potential uses, particularly leveraging the reactivity of the pentafluorophenyl (PFP) ester moiety.

-

Bioconjugation and Labeling: PFP esters are known to be highly efficient acylating agents for primary and secondary amines, forming stable amide bonds.[11][12] They are often more resistant to spontaneous hydrolysis than other active esters like N-hydroxysuccinimide (NHS) esters.[12] This suggests that the title compound could be a valuable reagent for attaching the 2,3-dichlorobenzenesulfonyl group to proteins, peptides, or other biomolecules for applications in proteomics and diagnostics.

-

Precursor for Cross-Coupling Reactions: Aryl sulfonates are known to participate in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, where the sulfonate group acts as a leaving group. The pentafluorophenyl sulfonate group, being an excellent leaving group, could facilitate these reactions under milder conditions.[13][14] This opens up possibilities for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals.

-

Fragment-Based Drug Discovery (FBDD): The compound's presence in the BIONET screening library suggests its potential use in FBDD.[3] The dichlorinated benzene ring and the pentafluorophenyl sulfonate offer distinct interaction points with biological targets. Hits identified from fragment screening could be elaborated by leveraging the reactive sulfonate handle.

-

Synthesis of Novel Sulfonamides: The PFP sulfonate ester can react with amines to form sulfonamides.[14] Sulfonamides are a critical class of pharmacophores found in a wide range of drugs. This reagent provides a route to novel sulfonamides bearing the 2,3-dichlorophenyl moiety, which could be explored for various therapeutic targets.

IV. Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a potential application of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition and Degassing: Add toluene and water (e.g., in a 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen or argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Self-Validation and Trustworthiness:

The success of this protocol relies on the established principles of palladium-catalyzed cross-coupling reactions. The pentafluorophenyl sulfonate is an excellent leaving group, which should facilitate the oxidative addition step, a key part of the catalytic cycle. The use of a well-defined catalyst and base under inert conditions ensures the integrity of the catalytic system. The progress of the reaction can be unequivocally monitored by standard analytical techniques, and the final product can be rigorously characterized to confirm its identity and purity.

V. Conclusion

This compound is a commercially available reagent with significant, though largely untapped, potential in chemical synthesis and drug discovery. Its synthesis is straightforward based on established sulfonate ester formation chemistry. The highly activated pentafluorophenyl sulfonate group makes it an attractive substrate for a variety of chemical transformations, including bioconjugation and cross-coupling reactions. As researchers continue to seek novel and efficient synthetic tools, this compound represents a promising addition to the modern chemist's toolbox.

References

-

Ngassa, F. N., Riley, S., Atanasova, T., Ahmed, A. O., Kerr, S., Cooley, T. A., Dawood, I. A. S., Austhof, E. R., Duran, J. R. J., & Franklin, M. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Semantic Scholar. [Link][8]

-

Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate. [Link][7]

-

Ngassa, F. N., et al. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. [Link][9]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link][10]

-

Wikipedia. (2024, October 23). Pentafluorophenyl esters. [Link][11]

-

Kim, H., & Lee, S. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516–4520. [Link][13]

-

Beaudoin, S., et al. (n.d.). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. ResearchGate. [Link][14]

Sources

- 1. 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate | 885949-54-2 [sigmaaldrich.com]

- 2. 885949-54-2 | Perfluorophenyl 2,3-dichlorobenzenesulfonate - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. keyorganics.net [keyorganics.net]

- 4. keyorganics.net [keyorganics.net]

- 5. keyorganics.net [keyorganics.net]

- 6. keyorganics.net [keyorganics.net]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 11. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 12. broadpharm.com [broadpharm.com]

- 13. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pentafluorophenyl Esters: A Comprehensive Technical Guide to Their Role as Activating Groups in Organic Synthesis

Introduction: The Critical Role of Activation in Amide Bond Formation

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the formation of the amide bond is a cornerstone reaction. However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, requiring harsh conditions that are often incompatible with sensitive functional groups present in complex molecules. To overcome this hurdle, chemists employ "activating groups" to convert the carboxylic acid into a more reactive electrophile, thereby facilitating nucleophilic attack by the amine under milder conditions. Among the arsenal of activating agents, pentafluorophenyl (PFP) esters have emerged as a highly versatile and robust tool.[1][2][3][4] This guide provides an in-depth exploration of PFP esters, from their fundamental chemical principles to their practical applications in modern organic synthesis.

The Unparalleled Advantage of the Pentafluorophenyl Moiety

The efficacy of pentafluorophenyl esters stems from the unique electronic properties of the pentafluorophenyl group.[1] The five highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect on the phenyl ring, which in turn makes the pentafluorophenoxide anion an excellent leaving group.[1][4] This enhanced leaving group ability significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1]

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other common activating groups. For instance, the relative coupling rate of a pentafluorophenyl ester (OPFP) is significantly higher than that of a pentachlorophenyl ester (OPCP) or a p-nitrophenyl ester (ONp), with a ratio of approximately 111:3.4:1.[5] This high reactivity translates to faster reaction times, often allowing for amide bond formation at room temperature, and can help to minimize side reactions such as racemization, which is a critical consideration in peptide synthesis.[1][5]

Mechanism of Action: A Nucleophilic Acyl Substitution Pathway

The activation of a carboxylic acid with a PFP ester and subsequent reaction with a nucleophile, such as an amine, proceeds through a well-established nucleophilic acyl substitution mechanism. The process can be visualized as a two-step sequence:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into its corresponding PFP ester. This is typically achieved by reacting the carboxylic acid with pentafluorophenol in the presence of a coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC)), or by using reagents like pentafluorophenyl trifluoroacetate (PFP-TFA).[6][7][8]

-

Nucleophilic Attack and Amide Bond Formation: The resulting PFP ester, being highly electrophilic at the carbonyl carbon, readily reacts with a primary or secondary amine. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenoxide anion as the leaving group to yield the final amide product.

Applications in Organic Synthesis

The unique combination of high reactivity and stability has led to the widespread adoption of PFP esters in various areas of organic synthesis.

Amide Bond Formation and Peptide Synthesis

PFP esters are extensively used in both solution-phase and solid-phase peptide synthesis (SPPS).[1][9] Pre-formed PFP esters of N-protected amino acids are often crystalline, stable solids that can be easily handled and stored.[9] Their high reactivity allows for rapid and efficient coupling reactions, minimizing the risk of racemization and other side reactions.[1][5] The use of PFP esters in automated peptide synthesizers is also well-established.[6]

A notable advantage in peptide synthesis is the ability to perform couplings without the need for excess additives, which can complicate purification and lead to byproducts.[10][11] Recent developments have even demonstrated additive-free peptide synthesis using PFP esters in flow chemistry systems, enabling the efficient production of oligopeptides with high purity.[10][11][12]

Bioconjugation

PFP esters are highly valuable reagents for bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule.[13] They are commonly used to attach labels such as fluorophores, haptens, or polyethylene glycol (PEG) chains to proteins, peptides, and other biomolecules containing primary amine groups (e.g., the side chain of lysine).[13][14]

A significant advantage of PFP esters over the widely used N-hydroxysuccinimide (NHS) esters in bioconjugation is their greater stability towards hydrolysis in aqueous media.[2][3][13][14][15][16] This enhanced stability allows for more efficient conjugation reactions, particularly at physiological or slightly basic pH, where NHS esters can rapidly hydrolyze.[14][17]

Synthesis of Complex Molecules and Materials

The reactivity and selectivity of PFP esters make them suitable for the synthesis of a wide range of complex organic molecules and materials. They have been employed in the synthesis of pharmaceuticals, glycosides, and polymers.[2][3] For instance, PFP esters can be used in atom transfer radical polymerization (ATRP) to create polymers that can be subsequently modified with peptides or other functional molecules.[9]

Experimental Protocols

Protocol 1: Synthesis of a Pentafluorophenyl Ester from a Carboxylic Acid

This protocol describes a general method for the synthesis of a PFP ester from a carboxylic acid using EDAC as the coupling agent.

Materials:

-

Carboxylic acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC) (1.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous DMF.

-

Add EDAC (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.[18]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude PFP ester.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure PFP ester.

Protocol 2: Amide Bond Formation Using a Pentafluorophenyl Ester

This protocol outlines a general procedure for the coupling of a PFP ester with a primary amine.

Materials:

-

Pentafluorophenyl ester (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous solvent (e.g., DMF, dichloromethane (DCM), or tetrahydrofuran (THF))

-

Base (optional, e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIEA))

Procedure:

-

Dissolve the PFP ester (1.0 eq) in the chosen anhydrous solvent.

-

In a separate flask, dissolve the primary amine (1.1 eq) in the same solvent. If the amine is a hydrochloride or trifluoroacetate salt, add 1.1-1.2 equivalents of a non-nucleophilic base like DIEA to liberate the free amine.

-

Add the amine solution to the PFP ester solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography, recrystallization, or an appropriate workup procedure to isolate the desired amide.

Comparative Analysis with Other Activating Groups

The choice of an activating group is crucial and depends on the specific requirements of the reaction. The following table provides a comparative overview of PFP esters with other commonly used activating groups.

| Activating Group | Structure | Key Advantages | Key Disadvantages |

| Pentafluorophenyl (PFP) Ester | R-COOC₆F₅ | High reactivity, good stability to hydrolysis, crystalline and easy to handle, low racemization.[1][5][13][14] | Higher cost compared to some alternatives, pentafluorophenol byproduct. |

| N-Hydroxysuccinimide (NHS) Ester | R-COOSu | Widely used, commercially available, good reactivity. | Susceptible to hydrolysis in aqueous media, especially at pH > 7.[14][17] |

| p-Nitrophenyl (Np) Ester | R-COOC₆H₄NO₂ | Historically significant, can be monitored spectrophotometrically. | Lower reactivity compared to PFP and NHS esters.[5] |

| 1-Hydroxybenzotriazole (HOBt) Esters | R-COOBt | Suppresses racemization, often used as an additive with carbodiimides. | HOBt has potential explosive properties and is often sold wetted. |

Conclusion and Future Outlook

Pentafluorophenyl esters have firmly established themselves as indispensable tools in modern organic synthesis. Their exceptional reactivity, coupled with their enhanced stability, makes them a superior choice for a wide range of applications, from the synthesis of complex peptides and bioconjugates to the development of novel materials.[1][2][3][4] As the demand for more efficient and sustainable synthetic methodologies grows, the use of PFP esters, particularly in automated and flow-chemistry platforms, is expected to expand further.[10][11][12] The continued exploration of their reactivity and the development of new PFP-based reagents will undoubtedly open up new avenues for innovation in the chemical and life sciences.

References

-

Wikipedia. Pentafluorophenyl esters. [Link]

-

Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Chinese Chemical Society. [Link]

-

Royal Society of Chemistry. Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation. [Link]

-

ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]

-

Royal Society of Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. [Link]

-

ACS Publications. Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6- Carboxyfluorescein. [Link]

-

National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

ChemBK. Pentafluoropfenyl Trifluoroacetate. [Link]

-

Optimizing Peptide Synthesis: The Role of Pentafluorophenyl Trifluoroacetate. [Link]

-

ResearchGate. One‐step synthesis of pentafluorophenyl esters by using.... [Link]

-

ACS Figshare. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Pentafluorophenyl Trifluoroacetate: A Superior Condensation Reagent for Organic Synthesis. [Link]

- Google Patents.

-

ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

-

Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. [Link]

-

Organic Chemistry Portal. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI 2 and D 2 O as a Deuterium Source. [Link]

-

ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]

-

Reddit. Stability of pentafluorophenyl/ pentafluorobenzyl ester under LDA. [Link]

-

ResearchGate. Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids | Request PDF. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. survivaltechnologies.in [survivaltechnologies.in]

- 5. Pentafluorophenol and its derivatives [en.highfine.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 14. precisepeg.com [precisepeg.com]

- 15. broadpharm.com [broadpharm.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. PENTAFLUOROPHENYL TRIFLUOROACETATE | 14533-84-7 [chemicalbook.com]

An In-depth Technical Guide to the Role of the Dichlorobenzenesulfonate Moiety in Chemical Reactivity

Abstract

The dichlorobenzenesulfonate moiety is a critical functional group in modern organic synthesis and medicinal chemistry. Characterized by a benzenesulfonate core substituted with two chlorine atoms, its chemical behavior is dominated by profound electronic effects that render it an exceptional leaving group and a versatile synthetic handle. This guide provides an in-depth analysis of the physicochemical properties, reactivity patterns, and strategic applications of dichlorobenzenesulfonates. We will explore the causal relationship between its structure and function, detailing its superiority as a leaving group in nucleophilic substitution reactions and its utility in the synthesis of complex molecules, including pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this moiety in their work.

Introduction: The Strategic Importance of a Superior Leaving Group

In the intricate chess game of organic synthesis, the ability to control bond-forming and bond-breaking events is paramount. The efficacy of many crucial reactions, particularly nucleophilic substitutions, hinges on the identity of the leaving group—an entity that departs with a pair of electrons. An ideal leaving group must be stable on its own, a property directly correlated with the weakness of its conjugate base.

The dichlorobenzenesulfonate moiety has emerged as a powerful tool for chemists due to its exceptional leaving group ability, which often surpasses that of more common sulfonates like tosylates and mesylates. This guide will dissect the origins of this enhanced reactivity, its practical implications, and the experimental protocols necessary for its successful implementation.

Core Physicochemical & Electronic Properties

The reactivity of the dichlorobenzenesulfonate group is a direct consequence of its electronic architecture. Two key features synergize to create a highly electron-deficient and stable system:

-

The Sulfonate Group (-SO₃⁻): The sulfonate anion is inherently stable due to the delocalization of its negative charge across three oxygen atoms through resonance. This high degree of charge distribution means the corresponding sulfonic acid is very strong, and the anion is a very weak base.

-

Dichlorophenyl Ring: The two chlorine atoms on the benzene ring exert a powerful negative inductive effect (-I) . Chlorine is highly electronegative and pulls electron density away from the aromatic ring and, by extension, from the sulfonate group. This effect further stabilizes the dichlorobenzenesulfonate anion once it has departed as a leaving group, making the departure more energetically favorable.

The presence of chlorine atoms on the benzene ring enhances the reactivity and can influence the biological activity of molecules containing this moiety[1].

Quantifying Leaving Group Ability

A reliable metric for assessing leaving group ability is the acidity of the conjugate acid (the sulfonic acid). A lower pKa value for the conjugate acid signifies a stronger acid and, consequently, a more stable and weaker conjugate base—the hallmarks of a good leaving group[2].

| Sulfonic Acid | Conjugate Acid pKa (approx.) | Leaving Group Stability |

| Trifluoromethanesulfonic acid | -14 | Excellent |

| Dichlorobenzenesulfonic acid | ~ -3 to -6 | Excellent |

| p-Toluenesulfonic acid | -2.8[2] | Very Good |

| Methanesulfonic acid | -1.9 | Good |

Note: The pKa for dichlorobenzenesulfonic acid is not as widely cited as others but is estimated to be significantly lower than toluenesulfonic acid due to the inductive effects of the two chlorine atoms.

This table clearly positions dichlorobenzenesulfonate among the elite leaving groups, surpassed only by exceptionally non-basic anions like triflate.

The Dichlorobenzenesulfonate Moiety in Action: Nucleophilic Substitution

The primary role of the dichlorobenzenesulfonate moiety is to serve as a leaving group in nucleophilic substitution reactions. Alcohols, which possess a hydroxyl group (-OH), a notoriously poor leaving group, can be readily converted into dichlorobenzenesulfonate esters. This transformation "activates" the carbon atom, making it highly susceptible to attack by a wide range of nucleophiles.

Mechanism of Activation and Substitution

The process involves two key stages: activation and displacement.

-

Activation (Esterification): An alcohol is reacted with a dichlorobenzenesulfonyl chloride (e.g., 2,4-dichlorobenzenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. The alcohol's oxygen atom attacks the electrophilic sulfur atom, and after deprotonation, a stable dichlorobenzenesulfonate ester is formed.

-

Displacement (Sₙ2 Reaction): A nucleophile (Nu⁻) can then attack the carbon atom bearing the dichlorobenzenesulfonate group. The C-O bond breaks, and the stable dichlorobenzenesulfonate anion departs, resulting in the formation of a new C-Nu bond.

The following diagram illustrates this common Sₙ2 pathway.

Caption: General workflow for alcohol activation and subsequent Sₙ2 displacement.

Applications in Complex Molecule Synthesis

The reliability of the dichlorobenzenesulfonate group makes it a valuable intermediate in multi-step syntheses where high yields and clean reactions are critical.

Case Study: Pharmaceutical Intermediates

Derivatives of dichlorobenzenesulfonic acid are important intermediates in the synthesis of pharmaceuticals.[3] For example, 2,4-dichloro-5-sulfamoylbenzoic acid, a key precursor for diuretics like furosemide, can be synthesized from starting materials like 2,4-dichlorobenzoic acid by reacting it with chlorosulfonic acid.[3] This highlights the role of the dichlorobenzene moiety as a stable scaffold upon which reactive groups like sulfonyl chlorides can be installed for further transformations.

Experimental Protocols

A self-validating protocol is essential for reproducible results. The following section provides a detailed, step-by-step methodology for the preparation of a dichlorobenzenesulfonate ester from an alcohol, a foundational reaction for leveraging this moiety's reactivity.

Protocol: Synthesis of an Alkyl 2,4-Dichlorobenzenesulfonate

This protocol describes the conversion of a primary alcohol to its corresponding 2,4-dichlorobenzenesulfonate ester.

Materials:

-

Primary Alcohol (e.g., 1-octanol): 1.0 equiv

-

2,4-Dichlorobenzenesulfonyl chloride: 1.1 equiv

-